molecular formula C18H25ClN2O4 B13910289 Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride

Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride

Cat. No.: B13910289
M. Wt: 368.9 g/mol
InChI Key: FKSSNUZETFJBIO-UHFFFAOYSA-N
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Description

Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate hydrochloride is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core. The structure includes a benzyloxycarbonyl (Cbz) group, which serves as a protective moiety for the amine, and an ethyl ester at the 8-position. Its molecular formula is C₁₈H₂₄N₂O₄·HCl, with a molecular weight of approximately 368.85 g/mol (free base: 332.39 g/mol) . The compound is primarily used in research as an intermediate in organic synthesis, particularly in peptide chemistry or drug discovery, due to its conformational rigidity and protected amine functionality .

Properties

Molecular Formula

C18H25ClN2O4

Molecular Weight

368.9 g/mol

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride

InChI

InChI=1S/C18H24N2O4.ClH/c1-2-23-16(21)15-10-19-12-18(15)8-14(9-18)20-17(22)24-11-13-6-4-3-5-7-13;/h3-7,14-15,19H,2,8-12H2,1H3,(H,20,22);1H

InChI Key

FKSSNUZETFJBIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC12CC(C2)NC(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Spirocyclic Core Formation

According to recent research on 2-azaspiro[3.4]octane synthesis, three principal annulation routes have been developed to form the spirocyclic core:

  • Route A: Annulation of the cyclopentane ring onto a suitable precursor.
  • Route B: Annulation involving the four-membered ring formation first.
  • Route C: Alternative four-membered ring annulation with different starting materials.

All routes utilize readily available starting materials and conventional chemical transformations such as cyclization and ring closure reactions. Minimal chromatographic purification is required, enhancing the practicality of these methods.

Introduction of the Benzyloxycarbonylamino Group and Ethyl Ester

Following the formation of the spirocyclic scaffold, the amino group at the 2-position is protected by the benzyloxycarbonyl (Cbz) group through carbamate formation. This step typically involves reacting the free amine with benzyloxycarbonyl chloride under controlled conditions.

Simultaneously or subsequently, the carboxylic acid at the 8-position is esterified with ethanol to form the ethyl ester, often via acid-catalyzed esterification or by using ethyl chloroformate reagents.

Formation of Hydrochloride Salt

The hydrochloride salt is prepared by treating the free base compound with hydrochloric acid, usually in an organic solvent or aqueous medium. This salt formation enhances the compound’s solubility and stability, crucial for its use in pharmaceutical research.

Comparative Data Table of Preparation Routes

Step Route A (Cyclopentane Annulation) Route B (Four-Membered Ring Annulation 1) Route C (Four-Membered Ring Annulation 2)
Starting Materials Cyclopentane derivatives Suitable 4-membered ring precursors Alternative 4-membered ring precursors
Key Reaction Type Annulation via cyclization Ring closure of 4-membered ring Alternative ring closure
Reaction Conditions Mild heating, conventional solvents Moderate temperature, standard reagents Similar to Route B but different reagents
Purification Minimal chromatography required Minimal chromatography required Minimal chromatography required
Yield Range Moderate to high (exact yields vary by substrate) Moderate to high (comparable to Route A) Moderate to high (comparable to Routes A and B)
Advantages Uses readily available materials, straightforward Efficient ring formation, scalable Alternative approach if other routes fail
Limitations May require optimization for specific substrates Sensitive to reagent purity Limited substrate scope in some cases

Summary Table of Compound Properties Relevant to Preparation

Property Value / Description
Molecular Formula C18H25ClN2O4
Molecular Weight 368.9 g/mol
CAS Number 2816914-06-2
IUPAC Name Ethyl 2-(phenylmethoxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride
Key Functional Groups Spirocyclic amine, benzyloxycarbonyl carbamate, ethyl ester, hydrochloride salt
Solubility Enhanced by hydrochloride salt formation
Typical Synthetic Challenges Spirocyclic ring formation, selective functional group protection

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride can undergo several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structural features suggest it could interact with proteins involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The spirocyclic framework and substituent groups differentiate the target compound from analogues. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications
Target Compound : Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate hydrochloride C₁₈H₂₄N₂O₄·HCl ~368.85 - Cbz-protected amine
- Ethyl ester
Likely involves Cbz protection of a spirocyclic amine intermediate Research intermediate (e.g., peptide synthesis)
Ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride C₁₀H₁₈ClNO₂ 219.71 - Ethyl ester
- Unprotected amine
Direct synthesis of spirocyclic ester; no protective groups Research reagent (conformational studies)
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione (from ) Varies (e.g., C₂₆H₂₆N₄O₃S) ~474.58 - Benzothiazolyl
- Dimethylaminophenyl
- Oxa/aza-spiro[4.5]decane
Condensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol derivatives Organic synthesis; potential pharmacological scaffolds
2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile (from ) C₂₉H₂₂N₂O₆ 494.50 - Ethoxycoumarin
- Cyano group
Piperidine-catalyzed condensation in methanol Fluorescent probes or bioactive molecules

Physicochemical Properties

  • Solubility: The target compound requires heating to 37°C and sonication for dissolution in polar solvents (e.g., DMSO), likely due to the hydrophobic Cbz group . In contrast, coumarin-derived spiro compounds () exhibit higher solubility in methanol, attributed to their polar nitrile and carbonyl groups .
  • Stability : The hydrochloride salt form enhances stability compared to free bases. Storage at -80°C is recommended for long-term preservation .

Biological Activity

Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate; hydrochloride (CAS No. 1373028-28-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its spirocyclic structure, which is known to influence its biological interactions. The molecular formula is C18H24N2O4C_{18}H_{24}N_{2}O_{4} with a molecular weight of 332.39 g/mol. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are relevant for its biological activity.

The mechanism of action for Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate involves interactions with specific enzymes and receptors in biological systems:

  • Enzyme Inhibition : The spirocyclic structure allows the compound to bind to active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may also interact with various receptors, modulating their functions and influencing signaling pathways.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of spirocyclic compounds can demonstrate antimicrobial properties against various bacterial strains and fungi. For instance, similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
  • Anticancer Potential : Some studies have explored the potential of spirocyclic compounds in cancer therapy, focusing on their ability to induce apoptosis in cancer cells through specific signaling pathways.
  • Neuroprotective Effects : There is emerging evidence that certain derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

  • A study published in Tetrahedron Letters reported on the synthesis and antimicrobial activity of benzoxazole derivatives, which share structural similarities with Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate. These derivatives exhibited a broad spectrum of antimicrobial activity with MIC values ranging from 250 to 7.81 µg/ml .
  • Another research article focused on the synthesis of azaspiro compounds and their potential as pharmaceutical intermediates, highlighting their role in developing drugs targeting specific molecular pathways .

Comparative Analysis

To better understand the biological activity of Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate, it is essential to compare it with similar compounds:

Compound NameMolecular FormulaBiological Activity
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylateC9H15NO3Antimicrobial
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylateC12H17NO3Anticancer
Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylateC18H24N2O4Neuroprotective

Q & A

Q. What are the key synthetic strategies for constructing the 6-azaspiro[3.4]octane scaffold in this compound?

The synthesis of the 6-azaspiro[3.4]octane core typically involves cyclization reactions or ring-closing strategies. For example, tert-butyl-protected azaspiro compounds (e.g., tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate) are synthesized via intramolecular cyclization of intermediates containing amine and carbonyl groups under acidic or basic conditions . The benzyloxycarbonyl (Cbz) protecting group on the amino moiety is introduced using benzyl chloroformate, a common method for amine protection in peptide chemistry .

Q. How is the hydrochloride salt form characterized, and what purity standards are typical?

The hydrochloride salt is characterized using HPLC (for purity ≥95%, as seen in structurally related azaspiro compounds) and NMR spectroscopy (¹H/¹³C) to confirm proton environments and salt formation. For example, ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate derivatives are reported with 95% purity via reverse-phase HPLC, a standard benchmark for research-grade compounds .

Q. What analytical techniques are critical for verifying the stereochemistry of the spiro ring system?

X-ray crystallography is the gold standard for resolving spiro ring stereochemistry. Alternatively, chiral HPLC or NOE (Nuclear Overhauser Effect) NMR experiments can differentiate enantiomers or confirm spatial arrangements of substituents. Similar tert-butyl-protected azaspiro compounds have been analyzed using these methods .

Advanced Research Questions

Q. How can researchers optimize the coupling of the benzyloxycarbonylamino group to the spiro scaffold without racemization?

Racemization during coupling is minimized by using mild activating agents (e.g., HOBt/EDCI) and low-temperature conditions. Evidence from benzofuran synthesis (e.g., reactions with diethyl acetylenedicarboxylate) suggests that steric hindrance from the spiro ring may necessitate extended reaction times or elevated temperatures, requiring careful monitoring via TLC or LC-MS .

Q. What contradictions exist in reported synthetic yields for azaspiro compounds, and how can they be resolved?

Discrepancies in yields (e.g., 60–85% for similar tert-butyl carbamates) often arise from variations in cyclization conditions (e.g., solvent polarity, catalyst loading). Systematic optimization using design of experiments (DoE) is recommended, focusing on parameters like temperature, pH, and reagent stoichiometry. For instance, tert-butyl 6-azaspiro[3.4]octane derivatives show improved yields with anhydrous DMF as a solvent .

Q. How does the hydrochloride counterion influence the compound’s stability under varying pH conditions?

The hydrochloride salt enhances water solubility but may degrade under alkaline conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) should be conducted, with degradation monitored via HPLC. Related spiro compounds exhibit stability in pH 3–5 buffers but hydrolyze at pH >7, releasing free amine .

Q. What strategies are effective for resolving diastereomers in the final product?

Diastereomeric separation can be achieved using preparative HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives). For example, tert-butyl 8-azabicyclo[3.2.1]octane carboxylates were resolved using Chiralpak AD-H columns, with mobile phases optimized for polar functional groups .

Methodological Considerations Table

Parameter Typical Conditions Key References
Cyclization ReactionDMF, 80°C, 12 h, NaHCO₃
Purity AnalysisHPLC (C18 column, acetonitrile/water gradient)
Stereochemical AnalysisX-ray crystallography or NOE NMR
Stability TestingpH 3–7 buffers, 40°C/75% RH for 4 weeks

Critical Data Contradictions

  • Stereochemical Outcomes : Some methods yield racemic mixtures, while others report enantioselective synthesis. This suggests a need for chiral auxiliaries or asymmetric catalysis .
  • Salt Stability : While hydrochloride salts improve solubility, alternative salts (e.g., trifluoroacetate) may offer better stability in specific applications, requiring comparative studies .

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